Home > Products > Screening Compounds P78240 > 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione - 101072-16-6

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

Catalog Number: EVT-3057251
CAS Number: 101072-16-6
Molecular Formula: C9H11BrN4O3
Molecular Weight: 303.116
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione []

Compound Description: This compound serves as an intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is synthesized by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane, followed by alkylation with benzyl chloride. []

Relevance: This compound shares the core purine-2,6-dione structure with 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione. The key structural differences lie in the presence of a benzyl group at the N1 position and a thietan-3-yl group at the N7 position instead of a 2-hydroxypropyl group. This compound highlights the use of protecting groups like thietanyl in synthesizing N7-unsubstituted purine derivatives. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione []

Compound Description: This compound is another intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is synthesized from the previous compound (1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione) by oxidation with hydrogen peroxide. []

Relevance: Similar to the previous compound, this molecule shares the core purine-2,6-dione structure with 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione. It also features the benzyl group at N1 but possesses a 1,1-dioxothietan-3-yl group at N7 instead of the 2-hydroxypropyl group. This compound showcases the further modification of the thietanyl protecting group to facilitate subsequent reactions. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones []

Compound Description: This group of compounds represents a series of intermediates where various amines replace the bromine at the 8-position of the purine ring. They are synthesized by reacting 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with different amines. []

Relevance: This series exemplifies the versatility of modifying the 8-position on the purine-2,6-dione core shared with 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione. While retaining the benzyl and 1,1-dioxothietan-3-yl groups at N1 and N7 respectively, these compounds highlight the potential for introducing various substituents at the 8-position. []

8-Bromo-3-methyl-xanthine []

Compound Description: This compound serves as a starting material in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. []

Relevance: This compound shares the core 8-bromo-3-methylpurine-2,6-dione structure with 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione. The key structural difference is the absence of the 2-hydroxypropyl group at the N7 position in 8-Bromo-3-methyl-xanthine. This compound emphasizes the use of this core structure as a scaffold for developing pharmaceutical agents. []

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione []

Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. It is prepared by reacting 8-bromo-3-methyl-xanthine with 1-bromo-2-butyne, followed by reaction with 2-chloro-4-methyl-quinazoline. []

Relevance: This compound highlights the step-wise building of structural complexity onto the core 8-bromo-3-methylpurine-2,6-dione framework present in 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione. The presence of the 2-butyn-1-yl group at N7 and the quinazoline moiety at N1 demonstrates the potential for introducing larger substituents at these positions. []

7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione []

Compound Description: This compound represents a theophylline derivative containing a 3-(dibenzylamino)-2-hydroxypropyl substituent at the 7-position and a furfurylamino group at the 8-position. []

Relevance: Although structurally different at the 1 and 3 positions, this compound offers insight into potential modifications at the 7- and 8-positions of the purine-2,6-dione core found in 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione. The presence of a substituted 2-hydroxypropyl group at N7, albeit with different substituents, demonstrates the viability of such modifications. []

Overview

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is a purine derivative that exhibits significant biological activity. This compound is classified as a modified nucleoside and is of interest in various fields, including medicinal chemistry and pharmacology. It is known for its potential applications in drug development, particularly as an intermediate in synthesizing other biologically active compounds.

Source and Classification

The compound can be identified by its chemical formula C10H12BrN4O3C_{10}H_{12}BrN_{4}O_{3} and has a molecular weight of approximately 296.13 g/mol. It falls under the categories of purines and nucleoside analogs, which are crucial in the development of antiviral and anticancer agents. The compound's unique structure allows it to interact with biological systems, making it a target for further research and application in therapeutics .

Synthesis Analysis

Methods

The synthesis of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione can be achieved through several methodologies, often involving the bromination of precursor compounds followed by substitution reactions.

  1. Bromination: The initial step typically involves the bromination of 3-methylpurine derivatives to introduce the bromine atom at the 8-position.
  2. Substitution: Following bromination, a nucleophilic substitution reaction introduces the 2-hydroxypropyl group at the 7-position.
  3. Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels for biological testing.

Technical Details

The synthetic route often utilizes reagents such as bromine or N-bromosuccinimide for bromination, along with solvents like dimethyl sulfoxide or acetonitrile to facilitate the reaction. Reaction conditions such as temperature and time are optimized to maximize yield and selectivity .

Molecular Structure Analysis

Structure

The molecular structure of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione features a purine ring system with specific substituents:

  • Bromine atom at position 8.
  • Hydroxypropyl group at position 7.
  • A methyl group at position 3.

Data

Key structural data include:

  • Molecular Formula: C10H12BrN4O3C_{10}H_{12}BrN_{4}O_{3}
  • Molecular Weight: Approximately 296.13 g/mol
  • XLogP: 1.1 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 1
  • Topological Polar Surface Area: 67.2 Ų .
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of purine derivatives:

  1. Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  2. Hydrolysis: Under acidic or basic conditions, the hydroxypropyl group can undergo hydrolysis, affecting its biological activity.

Technical Details

These reactions often require careful control of pH and temperature to prevent degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor reaction progress and confirm product identity .

Mechanism of Action

Process

The mechanism of action for 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione primarily involves its interaction with biological targets such as enzymes or receptors involved in nucleic acid metabolism.

  1. Inhibition of Enzymes: The compound may inhibit specific enzymes that are crucial for DNA or RNA synthesis, thereby interfering with cellular proliferation.
  2. Modulation of Receptor Activity: It can act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth and survival.

Data

Research indicates that similar compounds exhibit significant activity against viral infections and cancer cell lines, suggesting that this compound may share similar properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data includes:

  • Boiling Point: Not well-defined due to decomposition before boiling.
  • Melting Point: Specific values vary based on purity but are generally within the range typical for purines .
Applications

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione has several scientific uses:

  1. Pharmaceutical Development: Serves as an intermediate in synthesizing antiviral and anticancer drugs.
  2. Research Tool: Utilized in studies exploring nucleic acid metabolism and enzyme inhibition mechanisms.
  3. Biochemical Studies: Investigated for its potential role in modulating receptor activity related to cell signaling pathways.
Synthetic Methodologies and Optimization of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

Bromination Strategies for 8-Position Functionalization of Purine Scaffolds

The introduction of bromine at the C8 position of the purine core represents a critical first step in synthesizing 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione (CAS: 101072-16-6). This electrophilic aromatic substitution leverages the inherent electron-rich character of the purine ring system, particularly at the C8 position which exhibits heightened nucleophilicity. The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents under controlled conditions .

The choice of solvent significantly impacts reaction efficiency, with dimethyl sulfoxide (DMSO) and acetonitrile demonstrating optimal results due to their ability to solubilize both the purine precursor and brominating agent while minimizing side reactions. Temperature control is paramount, as excessive heat promotes dibromination or degradation. Research indicates that maintaining temperatures between 0-25°C provides the ideal balance between reaction kinetics and selectivity, typically achieving yields exceeding 85% for the monobrominated product [7]. This regioselective bromination creates a versatile handle for subsequent nucleophilic displacements crucial for further molecular diversification.

Table 1: Brominating Agents for 8-Functionalization of 3-Methylxanthine Derivatives

Brominating AgentSolventTemperature Range (°C)Reaction Time (h)Yield Range (%)
Bromine (Br₂)DMSO0-102-380-88
N-Bromosuccinimide (NBS)Acetonitrile20-254-685-92
Bromine (Br₂)Chloroform25-301-265-75*
NBSDMF253-478-85

*Note: Higher temperatures in chloroform increase dibromination byproducts, reducing yield.

Nucleophilic Substitution at the 7-Position: Hydroxypropyl Group Introduction

Following successful bromination, the introduction of the 2-hydroxypropyl group at the N7 position proceeds via a Williamson ether synthesis or direct N-alkylation strategy. This step requires activation of the hydroxypropyl precursor, typically 1-bromo-2-propanol or its protected derivatives, to facilitate nucleophilic displacement by the nitrogen at the purine's 7-position [8].

The reaction proceeds optimally under basic conditions (e.g., sodium carbonate or potassium carbonate) which deprotonate the hydroxyl group of the alkylating agent, enhancing its nucleophilicity without promoting O-alkylation side products. Solvent polarity significantly impacts reaction kinetics; polar aprotic solvents like DMF or acetone facilitate the SN₂ mechanism by enhancing reagent solubility and anion dissociation while minimizing hydrolysis of the alkyl halide. Careful stoichiometric control (typically 1.2-1.5 equivalents of alkylating agent relative to the brominated purine precursor) is essential to maximize mono-substitution while preventing dialkylation or quaternary salt formation. The N7-alkylation step generally achieves yields of 75-90% under optimized conditions .

Purification Techniques: Crystallization vs. Chromatographic Approaches

Purification of the final compound presents significant challenges due to the presence of polar (hydroxypropyl) and hydrophobic (brominated purine) moieties, along with potential residual solvents and inorganic salts. Two primary methodologies are employed: crystallization and chromatography.

Crystallization remains the industrial-scale method of choice due to its cost-effectiveness and high throughput. Suitable solvent systems include binary mixtures such as dichloromethane/cyclohexane or methanol/water. Successful crystallization requires precise control of cooling rates and seeding to obtain the desired polymorphic form while maximizing yield. Typical crystallization recoveries range from 70-85% with purity exceeding 98% [5].

For research-scale applications requiring ultra-high purity, column chromatography using silica gel stationary phases and gradient elution with ethyl acetate/methanol or dichloromethane/methanol mixtures is preferred. This approach effectively separates the target compound from common impurities such as unreacted starting materials, dialkylated byproducts, and hydrolysis products. While chromatographic purification delivers exceptional purity (>99%), yields are generally lower (60-75%) due to process losses [7].

Yield Optimization Through Solvent and Catalytic System Selection

Maximizing the overall synthetic yield requires systematic optimization of solvent systems and catalytic conditions across both key reaction steps. For the bromination stage, acetonitrile with catalytic acetic acid enhances NBS reactivity while minimizing succinimide byproduct interference, enabling near-quantitative conversions at reduced temperatures (0-5°C) [7].

The alkylation step benefits significantly from phase-transfer catalysis (PTC), particularly when using tetrabutylammonium bromide (TBAB) in biphasic water/toluene systems. This approach accelerates the reaction by facilitating anion transfer to the organic phase, reducing reaction times by 40-50% while maintaining yields above 85% [7] [8]. Solvent selection critically influences both reaction efficiency and subsequent purification:

Table 2: Solvent Impact on N7-Alkylation Yield and Purity

Solvent SystemCatalyst/AdditiveReaction Time (h)Yield (%)Purity Post-Crystallization (%)
AcetoneK₂CO₃8-127898.5
DMFK₂CO₃4-68597.8
Toluene/Water (1:1)TBAB (PTC)2-39099.1
AcetonitrileCs₂CO₃6-88298.2

Microwave-assisted synthesis has emerged as a valuable tool for optimization, reducing reaction times for both bromination and alkylation steps by 60-70% while maintaining or improving yields through precise thermal control and reduced side reactions [7]. Post-reaction processing, including efficient solvent recovery and recycle strategies, further enhances the overall process sustainability and cost-effectiveness for large-scale production.

Properties

CAS Number

101072-16-6

Product Name

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

IUPAC Name

8-bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

Molecular Formula

C9H11BrN4O3

Molecular Weight

303.116

InChI

InChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17)

InChI Key

UTFANUHPNPBGMZ-UHFFFAOYSA-N

SMILES

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.